molecular formula C14H14O3S B1683836 2-((2-Methoxyethyl)thio)-3-methylnaphthalene-1,4-dione CAS No. 255906-59-3

2-((2-Methoxyethyl)thio)-3-methylnaphthalene-1,4-dione

Cat. No. B1683836
M. Wt: 262.33 g/mol
InChI Key: JTCRCMIBIBLUOK-UHFFFAOYSA-N
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Description

The compound “2-((2-Methoxyethyl)thio)-3-methylnaphthalene-1,4-dione” is a complex organic molecule. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “1,4-dione” part suggests the presence of two carbonyl (C=O) groups at the 1st and 4th positions of the naphthalene ring. The “2-((2-Methoxyethyl)thio)-3-methyl” part indicates that a methyl group and a (2-Methoxyethyl)thio group are attached to the 2nd and 3rd positions of the naphthalene ring, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthalene ring provides a rigid, planar core, while the carbonyl, methyl, and (2-Methoxyethyl)thio groups may add complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The carbonyl groups might be involved in reactions such as nucleophilic addition or reduction. The (2-Methoxyethyl)thio group could potentially take part in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Dye-Sensitized Solar Cells

Compounds similar to 2-((2-Methoxyethyl)thio)-3-methylnaphthalene-1,4-dione have been studied for their application in dye-sensitized solar cells (DSSCs). A study focused on the geometries, electronic structures, polarizabilities, and hyperpolarizabilities of certain dye sensitizers, including derivatives of naphthalene-1,4-dione, utilizing density functional theory (DFT). The research indicated that these compounds exhibit significant potential for electron transfer processes in DSSCs, particularly through their interaction with the semiconductor TiO2 electrode, facilitating electron injection from the excited dye to the semiconductor's conduction band (Mohr et al., 2015).

Fluorescent Dyes

Another study elaborated on an efficient one-pot synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives. These compounds were produced via a three-component reaction in water, demonstrating their potential as green-emitting fluorescent dyes. This research highlights the simplicity and environmental friendliness of the synthesis process, producing compounds with promising applications in fluorescent labeling and imaging (Dabiri et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could be of interest in various fields such as materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

2-(2-methoxyethylsulfanyl)-3-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-9-12(15)10-5-3-4-6-11(10)13(16)14(9)18-8-7-17-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCRCMIBIBLUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432623
Record name 2-[(2-Methoxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Methoxyethyl)thio)-3-methylnaphthalene-1,4-dione

CAS RN

255906-59-3
Record name 2-[(2-Methoxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 255906-59-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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